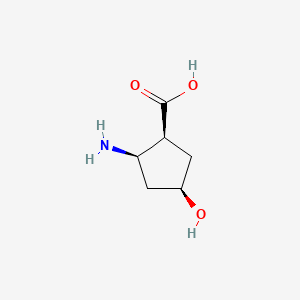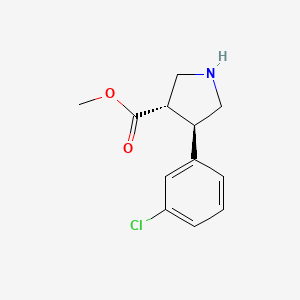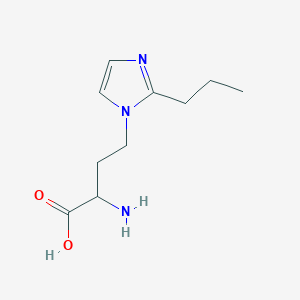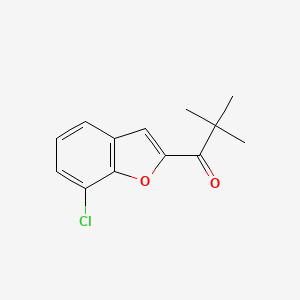![molecular formula C12H20O2S B15325764 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid](/img/structure/B15325764.png)
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.35 g/mol . This compound features a spirocyclic structure, which is characterized by a bicyclic system connected through a single carbon atom. The presence of a propylthio group and a carboxylic acid functional group makes it an interesting subject for various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the propylthio and carboxylic acid groups. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the propylthio and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and purification techniques. This ensures high yield and purity, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The propylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Propylthio)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[3.4]octane-2-carboxylic acid: Lacks the propylthio group, making it less reactive in certain chemical reactions.
2-(Methylthio)spiro[3.4]octane-2-carboxylic acid: Contains a methylthio group instead of a propylthio group, leading to different reactivity and properties.
2-(Ethylthio)spiro[3.4]octane-2-carboxylic acid: Contains an ethylthio group, which also affects its chemical behavior.
Uniqueness
2-(Propylthio)spiro[3.4]octane-2-carboxylic acid is unique due to the presence of the propylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H20O2S |
|---|---|
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
2-propylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-2-7-15-12(10(13)14)8-11(9-12)5-3-4-6-11/h2-9H2,1H3,(H,13,14) |
Clé InChI |
NHDFDUFLHLEMMD-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1(CC2(C1)CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
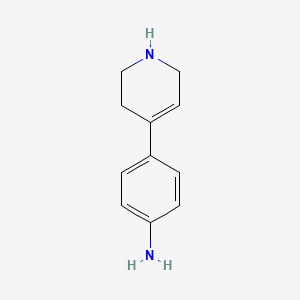
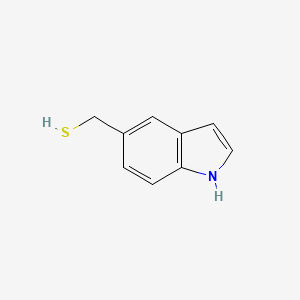

![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)


